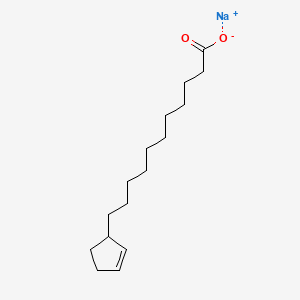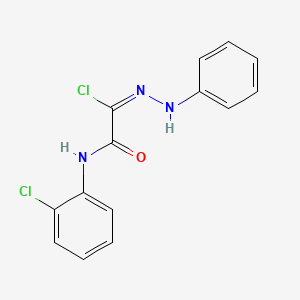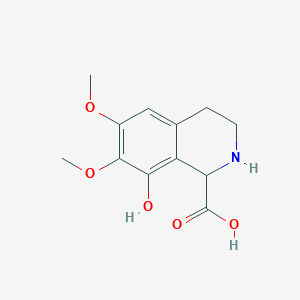
Sodium cyclopent-2-ene-1-undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium cyclopent-2-ene-1-undecanoate is a chemical compound with the molecular formula C16H27NaO2. It is known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring and an undecanoate chain, making it a versatile molecule in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopent-2-ene-1-undecanoate typically involves the reaction of cyclopent-2-ene-1-undecanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve steps such as esterification, saponification, and neutralization .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and automated systems to maintain consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets industry standards. The compound is usually produced in bulk and packaged in airtight containers to preserve its stability .
Análisis De Reacciones Químicas
Types of Reactions: Sodium cyclopent-2-ene-1-undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-ene-1-undecanoic acid, while reduction can produce cyclopent-2-ene-1-undecanol .
Aplicaciones Científicas De Investigación
Sodium cyclopent-2-ene-1-undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of surfactants, lubricants, and synthetic materials
Mecanismo De Acción
The mechanism of action of sodium cyclopent-2-ene-1-undecanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Sodium cyclopent-2-ene-1-octanoate
- Sodium cyclopent-2-ene-1-decanoate
- Sodium cyclopent-2-ene-1-dodecanoate
Comparison: Sodium cyclopent-2-ene-1-undecanoate stands out due to its unique chain length and structural properties, which confer specific reactivity and stability.
Propiedades
Número CAS |
5587-76-8 |
|---|---|
Fórmula molecular |
C16H27NaO2 |
Peso molecular |
274.37 g/mol |
Nombre IUPAC |
sodium;11-cyclopent-2-en-1-ylundecanoate |
InChI |
InChI=1S/C16H28O2.Na/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15;/h9,12,15H,1-8,10-11,13-14H2,(H,17,18);/q;+1/p-1 |
Clave InChI |
PCZFVTPRFQOIND-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C=C1)CCCCCCCCCCC(=O)[O-].[Na+] |
Números CAS relacionados |
459-67-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)


![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)





![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)
